molecular formula C15H15FN2O B2660639 N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide CAS No. 2411279-61-1

N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide

Cat. No.: B2660639
CAS No.: 2411279-61-1
M. Wt: 258.296
InChI Key: XOWODYJQOXVBNY-UHFFFAOYSA-N
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Description

N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide is a chemical compound with the molecular formula C15H15FN2O and a molecular weight of 258.296. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a but-2-ynamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reactant in organic synthesis.

    Biology: It is utilized in the study of biological pathways and mechanisms due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide involves its interaction with molecular targets and pathways. The cyano and fluorophenyl groups play a crucial role in its reactivity and binding affinity to specific targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone

Uniqueness

N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-4-5-14(19)18-15(10(2)3)11-6-7-13(16)12(8-11)9-17/h6-8,10,15H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWODYJQOXVBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1=CC(=C(C=C1)F)C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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